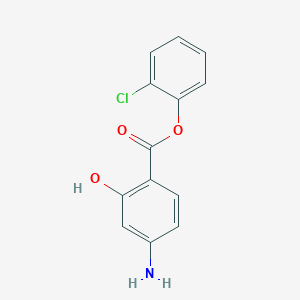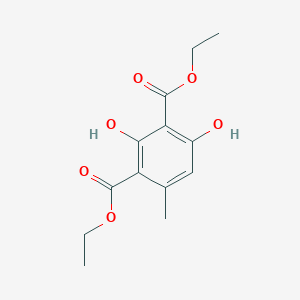
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is an organic compound with significant interest in various scientific fields. This compound features a benzene ring substituted with two hydroxyl groups, a methyl group, and two ester groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of greener catalysts and solvents is also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,5-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-5-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-6-ethylbenzene-1,3-dicarboxylate
Uniqueness
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. Its methyl group at the 6-position provides steric hindrance that can influence its chemical behavior compared to its analogs.
Propriétés
Numéro CAS |
53103-17-6 |
|---|---|
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c1-4-18-12(16)9-7(3)6-8(14)10(11(9)15)13(17)19-5-2/h6,14-15H,4-5H2,1-3H3 |
Clé InChI |
IEQGBXVDTCHPBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1C)O)C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


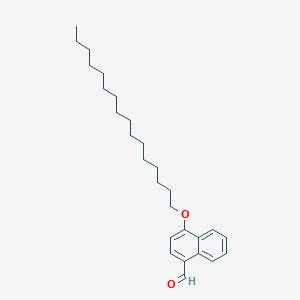


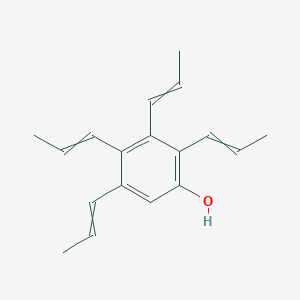

![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)



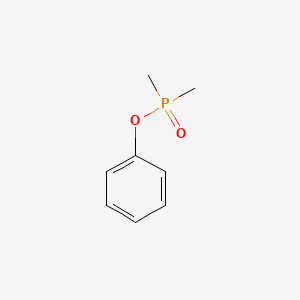
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
